N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Mechanism of Action
Target of Action
The primary target of the compound N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting quorum sensing without being antibiotic . This compound and its derivatives have shown promising quorum-sensing inhibitors activities . Docking studies revealed that these compounds bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
Biochemical Pathways
The compound this compound affects the quorum sensing pathways in bacteria. These pathways are used by bacteria for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis .
Pharmacokinetics
The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .
Result of Action
The result of the action of this compound is the inhibition of quorum sensing in bacteria, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance . This compound and its derivatives have shown promising quorum-sensing inhibitors activities .
Action Environment
The action of this compound is influenced by the bacterial environment. The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have exhibited anti-cancer activity against various cancer cell lines . These compounds interact with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and resulting in apoptosis by accelerating the expression of caspases .
Cellular Effects
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide has shown to induce G2/M cell cycle arrest in Colo205 cells . The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increased tremendously in cells treated with this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis . This compound can be considered as a potential small-molecule activator of p53 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group at the sixth position in the benzothiazole ring and the pyridin-2-ylmethyl group contribute to its unique properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-6-8-16(9-7-15)21(26)25(14-17-5-3-4-12-23-17)22-24-19-11-10-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUKXBHBGDSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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